N'-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide is an organic compound that belongs to the class of sulfonyl hydrazides. This compound is characterized by the presence of a benzenesulfonyl group attached to a hydrazide moiety, which is further connected to a 2,4-dimethylphenoxyacetyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide typically involves the reaction of benzenesulfonyl chloride with 2-(2,4-dimethylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N’-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: N’-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazides and acyl derivatives.
Scientific Research Applications
N’-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl hydrazides and related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and hydrazide groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
N’-(benzenesulfonyl)hydrazides: Compounds with similar sulfonyl hydrazide structures but different substituents.
2-(2,4-dimethylphenoxy)acetic acid derivatives: Compounds with similar phenoxyacetic acid moieties but different functional groups.
Uniqueness: N’-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide is unique due to the combination of its benzenesulfonyl and 2,4-dimethylphenoxyacetyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2-(2,4-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C16H18N2O4S/c1-12-8-9-15(13(2)10-12)22-11-16(19)17-18-23(20,21)14-6-4-3-5-7-14/h3-10,18H,11H2,1-2H3,(H,17,19) |
InChI Key |
GPXIAEZHAXTVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.